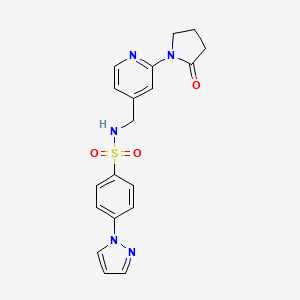

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c25-19-3-1-11-23(19)18-13-15(8-10-20-18)14-22-28(26,27)17-6-4-16(5-7-17)24-12-2-9-21-24/h2,4-10,12-13,22H,1,3,11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHFFDYYMHKFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone and pyridine intermediates, followed by their coupling with the pyrazole and benzenesulfonamide moieties. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions, enzyme activity, or cellular processes.

Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets, which could lead to the development of new drugs.

Industry: It can be used in the development of specialty chemicals, materials, or catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound may bind to these targets through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) or covalent modifications. This binding can modulate the activity of the target, leading to changes in cellular signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Sulfonamide Moieties

Compound: N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide shares the benzenesulfonamide core and pyrrolidinone substituent with the target compound. However, the pyrrolidinone is attached to the benzene ring (para position) instead of the pyridine ring. Additionally, its pyrazole group is substituted with ethyl and methyl groups at positions 1 and 3, respectively, and the sulfonamide nitrogen is methylated. These modifications increase lipophilicity (logP estimated at ~2.5) compared to the target compound, which lacks alkylation on the pyrazole or sulfonamide nitrogen .

Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide replaces the pyridine-pyrrolidinone moiety with a pyrazolo-pyrimidine core fused to a chromenone ring. Fluorine atoms at multiple positions enhance metabolic stability, while the chromenone group introduces planar rigidity.

Heterocyclic Core Variations

Compound: A triazine-based derivative with dimethylamino and hydroxymethyl substituents demonstrates the impact of replacing pyridine/pyrazole with a triazine core. The compound’s polarity is elevated due to multiple amino groups (logP ~1.8), contrasting with the target compound’s balance of hydrophobic (pyrrolidinone) and hydrophilic (sulfonamide) groups .

Physicochemical Property Analysis

Key Research Findings

- Substituent Impact : Alkylation of the sulfonamide nitrogen () or pyrazole () improves metabolic stability but may reduce solubility.

- Molecular Weight : Compounds exceeding 500 g/mol (e.g., ) face higher risks of poor bioavailability, whereas the target compound’s lower weight (~430 g/mol) suggests favorable pharmacokinetics.

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound with a unique molecular structure that suggests diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Structure and Properties

The compound has a molecular formula of C20H23N3O2S and a molecular weight of 369.48 g/mol. Its structure includes:

- Pyridine ring

- Pyrrolidinone moiety

- Pyrazole group

- Benzenesulfonamide functionality

These components contribute to its potential interactions with biological systems, particularly in medicinal chemistry.

Synthesis

The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. Common methods include:

- Formation of the pyrrolidinone ring through cyclization reactions.

- Coupling reactions to introduce the pyrazole and benzenesulfonamide moieties.

- Purification using techniques such as chromatography to isolate the final product.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division. Preliminary studies suggest that N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide may display significant antibacterial properties against various pathogens, potentially making it a candidate for further development as an antibiotic agent .

Anticancer Activity

In vitro studies have shown that compounds with similar structural motifs possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The specific interactions of this compound with cancer cell lines are still under investigation, but initial results are promising .

The proposed mechanism of action for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It might interact with various receptors, altering cellular signaling pathways that lead to therapeutic effects.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of similar compounds in the context of drug discovery:

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?

- Methodology :

- Step 1 : Use controlled copolymerization (e.g., CMDA-DMDAAC synthesis) to stabilize reactive intermediates, ensuring regioselectivity in pyrazole and pyrrolidinone coupling .

- Step 2 : Employ flow chemistry for oxidation steps (e.g., Omura-Sharma-Swern oxidation) to enhance reproducibility and reduce side reactions .

- Step 3 : Monitor reaction progress via inline NMR or HPLC to detect intermediates like 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride .

- Key Parameters : Solvent polarity (DMSO preferred for sulfonamide formation), temperature (80–100°C for cyclization), and catalyst selection (e.g., DMAP for amide bond formation) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reversed-phase HPLC with a Purospher®STAR column (C18, 5 µm) and UV detection at 254 nm. Compare retention times with synthesized impurities (e.g., des-methyl analogs) .

- Structural Confirmation :

- FT-IR : Validate sulfonamide S=O stretching (~1350 cm⁻¹) and pyridyl C=N absorption (~1600 cm⁻¹) .

- NMR : Key signals include δ 8.2–8.5 ppm (pyridine protons), δ 2.5–3.0 ppm (pyrrolidinone CH₂), and δ 7.6–8.0 ppm (pyrazole protons) .

- Mass Spec : ESI-MS should show [M+H]⁺ at m/z 440.2 (calculated for C₂₀H₂₁N₅O₃S) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

- Experimental Design :

- Core Modifications : Synthesize analogs with (i) pyridine → pyrimidine substitution, (ii) pyrrolidinone → piperidinone replacement, and (iii) sulfonamide → carboxamide groups .

- Biological Assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Prioritize compounds with IC₅₀ < 1 µM .

- Data Analysis : Use QSAR models to correlate logP values (e.g., 2.8–3.5) with cellular permeability in Caco-2 assays .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?

- Case Study : If in vitro microsomal stability (t₁/₂ > 60 min) conflicts with low oral bioavailability in rats (<15%):

- Hypothesis : Poor solubility or efflux transporter activity (e.g., P-gp).

- Testing :

- Solubility : Measure equilibrium solubility in FaSSIF (pH 6.5). If <50 µg/mL, use amorphous solid dispersion (e.g., HPMCAS) .

- Efflux Inhibition : Co-administer verapamil (P-gp inhibitor) in rat PK studies to assess AUC improvement .

- Advanced Tools : PBPK modeling (e.g., GastroPlus®) to simulate absorption and guide formulation .

Q. How can computational methods predict off-target interactions for this sulfonamide derivative?

- Protocol :

- Docking : Use Glide (Schrödinger) to screen against >300 human kinases. Focus on conserved ATP-binding motifs (e.g., DFG loop).

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Prioritize targets with RMSD < 2 Å .

- Validation : Compare predictions with experimental kinase profiling data (e.g., Eurofins KinaseProfiler®) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.